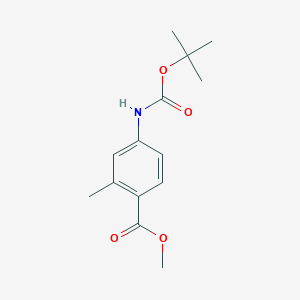

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a methylbenzoate core. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate typically involves the protection of an amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected amino compound. The methyl ester group is introduced via esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also makes the process more sustainable and efficient compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, which can then be replaced with other functional groups.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the preparation of peptide mimetics and other biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

- tert-Butyl 2-aminobenzylcarbamate

- tert-Butyl 3-formylbenzylcarbamate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the methyl ester group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate, a compound with significant potential in medicinal chemistry, is a derivative of benzoic acid that has garnered attention for its biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C12H15NO4

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

- CAS Number : 33233-67-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzoic acid derivatives.

- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer Potential : Early investigations show that it might have cytotoxic effects on cancer cell lines, warranting further exploration as a potential anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Tert-butoxycarbonyl group | Increases stability and solubility | Enhances bioavailability |

| Methyl group at position 2 | Modulates lipophilicity | Affects membrane permeability |

| Ester functional group | Influences enzymatic interactions | Potentially enhances enzyme binding |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives. The study demonstrated that this compound effectively reduced COX activity in vitro, leading to decreased production of pro-inflammatory mediators .

- Cytotoxicity Assessment : A series of assays were conducted to assess the cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal cells, indicating its potential for targeted cancer therapy .

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C14H19NO4/c1-9-8-10(6-7-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |

InChI Key |

JWIUJCARBCVOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.